Lipophilicity (XLogP3-AA) Comparison: N-Ethyl vs. N-Methyl Analog
The N-ethyl derivative (target compound) exhibits a computed XLogP3-AA value of 0.5, compared to an estimated value of approximately 0.1–0.2 for the N-methyl analogue (based on the removal of one methylene group from the reference structure) [1]. This increase in lipophilicity, while modest, is predictive of enhanced passive membrane diffusion and potentially improved blood-brain barrier penetration relative to the N-methyl congener [1].
| Evidence Dimension | XLogP3-AA (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide (estimated XLogP3-AA: ~0.1–0.2) |
| Quantified Difference | Δ logP ≈ +0.3 to +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2024 release) |
Why This Matters
Lipophilicity is a critical parameter for CNS drug candidates; the higher logP of the N-ethyl analogue suggests a potentially better brain exposure profile, making it a preferred starting point for neuroscience research over the N-methyl variant.
- [1] PubChem Compound Summary for CID 136266811, N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 136266810, N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide. National Center for Biotechnology Information (2024). View Source
